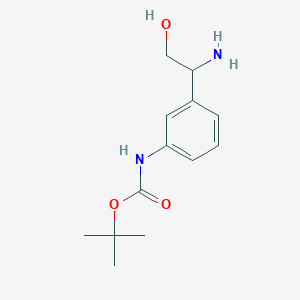

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Description

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |

InChI Key |

AINUYRZOJOEQHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Protection of Amino Group Using Di-tert-butyl Dicarbonate

The reaction of an aromatic amine (such as 3-aminophenyl derivatives) with di-tert-butyl dicarbonate in the presence of a base or catalyst is the key step to form the carbamate moiety:

- Typical conditions : Room temperature or reflux, solvents like dichloromethane or tetrahydrofuran (THF), and catalytic additives such as 4-dimethylaminopyridine (DMAP).

- Yields : Moderate to good yields (60–70%) depending on solvent and reaction time.

| Entry | Solvent | Additive | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | DMAP | Room Temp | 24 h | 60 | Intermediate observed |

| 2 | Tetrahydrofuran | None | Reflux | 12 h | 67 | Slightly higher yield |

| 3–5 | Various solvents | Various | Room Temp | 12–24 h | <40 | Lower yields under other conditions |

Table 1: Representative conditions for amine protection with Boc anhydride

Introduction of the Hydroxyethyl Side Chain

The hydroxyethyl substituent is typically introduced by reduction of a ketone precursor:

- Starting from tert-butyl (3-acetylphenyl)carbamate , reduction with sodium borohydride (NaBH4) in methanol or ethanol yields the corresponding tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate .

- This reduction proceeds with high yield (~84%) and stereochemical control can be achieved via enzymatic kinetic resolution if needed.

Enzymatic Kinetic Resolution for Enantiomeric Purity

Alternative Synthetic Routes from N-BOC-D-Serine

A patented method describes the synthesis starting from N-BOC-D-serine :

- Formation of a mixed acid anhydride intermediate using isobutyl chlorocarbonate and N-methylmorpholine.

- Subsequent condensation with benzylamine derivatives in ethyl acetate solvent.

- The process includes methylation and base treatment steps, followed by extraction and crystallization to yield the target compound with high purity and yields (92–97%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mixed acid anhydride formation | N-BOC-D-serine + isobutyl chlorocarbonate + NMM | - | Intermediate formation |

| Condensation | Benzylamine, ethyl acetate solvent | - | Forms carbamate intermediate |

| Methylation & Base treatment | Methyl sulfate, KOH solution, tetrabutylammonium bromide | 92–97 | High yield crystallization |

Table 2: Key steps in patented synthesis from N-BOC-D-serine

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity and stereochemistry.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Chromatographic Methods (TLC, HPLC) : Monitor reaction progress and purity.

- X-ray Crystallography (if applicable): Determines absolute configuration of enantiomers.

These techniques are routinely employed to verify the identity and quality of the synthesized this compound.

Summary and Comparative Analysis

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection + Reduction | 3-Aminoacetophenone derivatives | Di-tert-butyl dicarbonate, NaBH4 | 60–84 | Straightforward, well-known | Moderate yields, purification needed |

| Enzymatic Kinetic Resolution | Racemic hydroxyethyl carbamate | Lipase B, transesterification conditions | - | High enantioselectivity | Requires enzyme, longer time |

| Patented N-BOC-D-serine route | N-BOC-D-serine, benzylamine | Isobutyl chlorocarbonate, methyl sulfate, KOH | 92–97 | High yield, scalable | More steps, specialized reagents |

Research Findings and Applications

- The compound’s carbamate moiety provides stability and selective protection of amine groups in complex syntheses.

- The hydroxyethyl and amino substituents enable hydrogen bonding and potential biological activity modulation, relevant in neuroprotective drug design.

- Enantiomerically pure forms are significant for pharmaceutical efficacy and safety.

- The compound is primarily used as an intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is particularly valuable in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate is used in the study of enzyme mechanisms and protein interactions. Its stability and reactivity make it a useful tool for probing biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to form stable carbamate linkages makes it a valuable building block for drug design.

Industry: In industrial applications, the compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability contribute to the performance and durability of these products.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form stable carbamate linkages with proteins and enzymes, affecting their function and activity. This interaction can modulate various biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Amino vs.

- Chlorine Substitution : Chlorinated analogs (e.g., ) exhibit increased molecular weight and altered electronic properties, which may influence reactivity and binding affinity in biological systems.

Physicochemical and Analytical Data

Notes:

Biological Activity

Tert-butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group, an amino group, and a hydroxyethyl substituent attached to a phenyl ring. Its molecular formula is , and it exhibits significant biological activity, particularly in the context of medicinal chemistry and organic synthesis.

Structural Significance

The presence of a chiral center in this compound enhances its potential for specific interactions with biological targets. The tert-butyl group increases lipophilicity, which may improve membrane permeability, while the amino and hydroxy groups are crucial for interaction with various biological receptors and enzymes.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. For instance, in vitro studies using SH-SY5Y neuroblastoma cells demonstrated that compounds related to this carbamate could reduce reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

Interaction with Biological Targets

The compound has been studied for its interactions with various receptors in the central nervous system. The amino and hydroxy groups facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways involved in neurodegenerative diseases. This makes it a candidate for further investigation in drug development targeting conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have assessed the viability of neuronal cells treated with this compound. For example, a study involving MTT assays indicated that this compound could enhance cell survival rates under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Comparative Analysis

A comparative analysis of related compounds reveals that while many share structural similarities, the unique combination of functional groups in this compound contributes to its distinct biological activity. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl carbamate | CHNO | Simpler structure without phenolic substitution | Used widely as a protecting group |

| N-Boc-L-serine | CHNO | Contains serine; utilized in peptide synthesis | Less lipophilic than tert-butyl carbamate |

| Benzyl carbamate | CHNO | Aromatic ring contributes different electronic properties | Lacks hydroxyethyl functionality |

Q & A

Basic: What are the optimal synthetic conditions for tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate to maximize yield and purity?

Methodological Answer:

The synthesis of carbamate derivatives typically involves coupling reactions between amines and activated carbonyl groups. For this compound:

- Reaction Conditions : Use tert-butyl carbamate precursors with a hydroxyl- and amino-substituted phenyl group. A common approach is the Curtius rearrangement or carbamate coupling under mild acidic/basic conditions (e.g., using DCC or EDC as coupling agents in dichloromethane or THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol is effective for isolating high-purity product. Monitoring by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) ensures purity .

- Yield Optimization : Maintain temperatures below 40°C to prevent decomposition of the tert-butyl group. Catalytic amounts of DMAP can accelerate coupling reactions .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks:

- Crystal Growth : Use slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C to obtain high-quality crystals .

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data at 100–150 K to minimize thermal motion .

- Refinement : Use SHELXL (via SHELXTL or OLEX2 interfaces) for structure solution and refinement. Key parameters include:

Basic: Which spectroscopic techniques are most effective for functional group characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The hydroxyethyl group shows a triplet for –CH2OH (δ 3.5–3.7 ppm) and a broad peak for –NH2 (δ 1.8–2.2 ppm) .

- ¹³C NMR : The carbamate carbonyl resonates at δ 155–160 ppm; aromatic carbons appear at δ 115–135 ppm .

- IR Spectroscopy : Look for N–H stretches (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and O–H (3200–3600 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS can confirm the molecular formula (e.g., C₁₄H₂₁N₂O₃ requires m/z 265.1548) .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

- Stability Studies :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may accelerate hydrolysis of the carbamate group. Use anhydrous THF or acetonitrile for long-term storage .

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Thermal gravimetric analysis (TGA) of similar carbamates shows decomposition onset at ~150°C .

- Contradictions in Data : Discrepancies in stability reports may arise from trace moisture or acidic impurities. Conduct Karl Fischer titration to quantify water content (<0.1% recommended) .

Basic: What purification strategies are recommended post-synthesis?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4 to 1:1 gradient). For challenging separations, switch to reverse-phase C18 columns with methanol/water .

- Recrystallization : Optimal solvents include ethanol (for high solubility at elevated temperatures) or ethyl acetate/hexane mixtures. Cooling to –20°C enhances crystal yield .

- Purity Validation : Confirm by HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Purity >95% is achievable .

Advanced: How to address contradictions in hydrogen-bonding patterns across polymorphs?

Methodological Answer:

- Polymorph Screening : Crystallize the compound under varied conditions (e.g., solvent, temperature) to isolate different forms .

- Comparative Analysis : Use Mercury (CCDC) to overlay crystal structures. For example, a related carbamate exhibited two polymorphs with distinct N–H···O bond lengths (2.89 Å vs. 3.12 Å) due to packing differences .

- Energy Calculations : Employ DFT (B3LYP/6-31G*) to compare lattice energies. Polymorphs with lower energy are more thermodynamically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.